![molecular formula C12H10N2O4 B2518111 4-[(1-Methyl-2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-3-yl)amino]benzoesäure CAS No. 920874-48-2](/img/structure/B2518111.png)
4-[(1-Methyl-2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-3-yl)amino]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves several steps and different starting materials. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines . Additionally, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques for structural confirmation . The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds also contributes to the body of knowledge on pyrrole derivatives, which are of interest due to their potential antibacterial and antitubercular properties .
Molecular Structure Analysis
The molecular structure and geometry of compounds similar to the one have been analyzed using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) methods are commonly employed to optimize molecular structures and geometries, as well as to predict vibrational wavenumbers and NMR chemical shift values . The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been characterized by elemental analysis and spectral studies, with geometry around the tin atom deduced from both solid and solution studies .
Chemical Reactions Analysis
The chemical behavior of pyrrole derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of different substituents, as seen in the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the luminescent properties of naphthalimide derivatives connected to benzoic acid are influenced by the polarity of the solvents, and these compounds can form nano-aggregates with enhanced emission in certain conditions . The study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid included an analysis of its molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing insights into the compound's reactivity and stability . Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been tested for their biological applications, including toxicity against different bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
Organozinn(IV)-Komplexe
Diese Verbindung wurde bei der Synthese von Organozinn(IV)-Komplexen verwendet. Diese Komplexe wurden durch Elementaranalyse und spektroskopische Studien charakterisiert . Die Geometrie um das Zinnatom wurde sowohl aus Festkörper- als auch aus Lösungsstudien abgeleitet .
Biologische Anwendungen
Die Organozinn(IV)-Komplexe dieser Verbindung wurden an verschiedenen Bakterien und Pilzen getestet, um ihre Toxizität zu bestimmen . LD50-Daten wurden auch mit der Artemia-salina-Methode berechnet .
Verbindungen mit Imidazol-Rest
Imidazol ist ein fünfatomiger heterocyclischer Rest, der drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen enthält . Derivate von 1,3-Diazolen zeigen verschiedene biologische Aktivitäten, darunter antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Sensorsonden für Biothiole
Diese Verbindung wurde zur Herstellung von Maleimid-derivatisierten Graphen-Quantenpunkten (M-GQDs) und Zinkphthalocyanin (2) als neuartige Sensorsonden für den selektiven Nachweis von Biothiolen (Cystein, Homocystein oder Glutathion) verwendet. Die Reaktion erfolgt durch die schnelle und spezifische Michael-Addition zwischen Biothiolen und den Maleimid-derivatisierten Sonden .
Antimalaria- und HIV-1-Protease-Inhibitorische Aktivitäten
Die strukturell verwandten 4-Oxo-Derivate von Pyrrol-3-Carbonsäuren und die Pyrrolin-4-one im Allgemeinen sind ebenfalls als bioaktive Verbindungen mit antimalaria- und HIV-1-Protease-inhibitorischen Aktivitäten von Interesse.
Synthese des Monohydrats der Zielsäure
Mithilfe von Kernspinresonanzspektroskopie (NMR) und Röntgenbeugungsanalyse wurde nachgewiesen, dass die Variation der Reaktionsbedingungen unter Verwendung der alkalischen Hydrolyse von Methyl-4-Methyl-2,2-Dioxo-1 H -2λ 6,1-Benzothiazin-3-Carboxylat die erfolgreiche Synthese eines Monohydrats der Zielsäure, seines Natriumsalzes oder von 4-Methyl-2,2-Dioxo-1 H -2λ 6,1-Benzothiazin ermöglicht .
Wirkmechanismus
Target of Action
The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQFYHESQQDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)
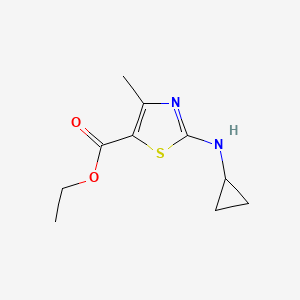

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
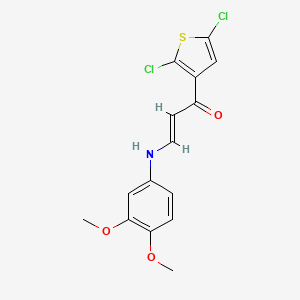
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
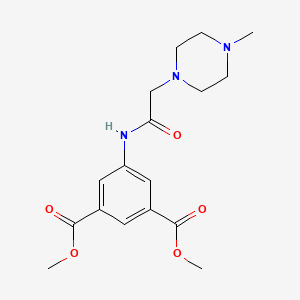

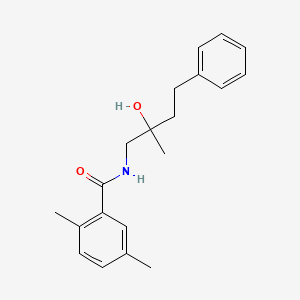
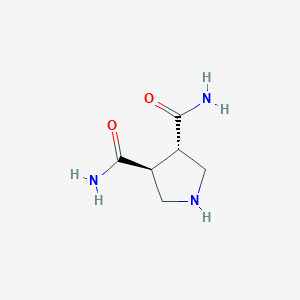

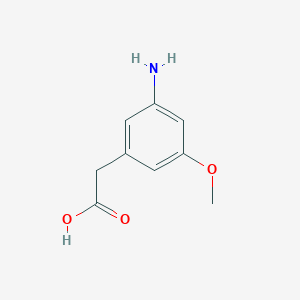
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)